6-Bromo-3-methylimidazo[1,2-a]pyrazine
Description
6-Bromo-3-methylimidazo[1,2-a]pyrazine is a fused bicyclic heteroaromatic compound consisting of an imidazole ring fused to a pyrazine ring. The bromine atom at the 6-position and a methyl group at the 3-position confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-10-7-3-9-6(8)4-11(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKLTHFGLYODIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazole with 2,3-dibromopyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole and pyrazine rings.
Cyclization Reactions: Further cyclization reactions can occur, leading to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substituted Derivatives: Various substituted imidazopyrazines depending on the nucleophile used.
Oxidized or Reduced Forms: Altered oxidation states of the parent compound.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3-methylimidazo[1,2-a]pyrazine has been identified as a key scaffold in the development of novel pharmacological agents. Its structural properties allow for the modification and synthesis of various derivatives that can target different biological pathways.
Biological Activities
Research has shown that derivatives of imidazo[1,2-a]pyrazines exhibit a multitude of biological activities:
- Antimicrobial Activity : Compounds derived from imidazo[1,2-a]pyrazines have demonstrated significant antibacterial and antifungal properties. For instance, studies have indicated their effectiveness against various strains of bacteria and fungi, making them potential candidates for new antibiotics .
- Antioxidant Properties : Certain derivatives have shown promising antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo electrophilic aromatic halogenation allows for the introduction of various substituents at specific positions on the pyrazine ring, facilitating the creation of complex molecular architectures .
Case Study 1: Antimicrobial Evaluation
A series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that specific substitutions on the imidazo[1,2-a]pyrazine scaffold significantly enhanced antibacterial activity against resistant strains .
Case Study 2: Antioxidant Activity
Research conducted on a range of derivatives revealed that certain modifications led to increased antioxidant capacity. This was assessed through various assays measuring free radical scavenging abilities .
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylimidazo[1,2-a]pyrazine is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its potential antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
The following analysis compares 6-bromo-3-methylimidazo[1,2-a]pyrazine with structurally and functionally related derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural and Physicochemical Properties
Key Observations :
- Bromine Position : Bromine at C6 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions . In contrast, bromine at C8 (e.g., 8-bromo-6-chloro-3-methyl derivative) may sterically hinder interactions in enzyme binding pockets .
- Alkyl Substituents : Methyl and ethyl groups at C3 modulate lipophilicity, impacting membrane permeability and bioavailability. Ethyl analogs exhibit higher logP values, favoring CNS penetration .
- Chlorine Addition : Chlorine at C6 (e.g., 8-bromo-6-chloro derivative) increases halogen bonding but reduces aqueous solubility .
Key Insights :
- Anticancer Potential: Substitution at C2 (e.g., phenyl groups) enhances kinase inhibition, while C3 alkyl groups (methyl/ethyl) improve metabolic stability .
- Optical Properties : Fusion with benzoimidazole (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) enhances fluorescence intensity, suggesting applications in bioimaging .
Limitations and Contradictions
- Variable Potency : While 2-phenyl derivatives exhibit strong CDK9 inhibition, alkyl-substituted analogs (e.g., 3-methyl/ethyl) lack direct activity data, highlighting a research gap .
- Oxygen Sensitivity: Brominated analogs like RB90740 show reduced efficacy under normoxic conditions, limiting in vivo utility .
Biological Activity
6-Bromo-3-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 6th position and a methyl group at the 3rd position of the imidazo[1,2-a]pyrazine ring. This unique substitution pattern contributes to its biological reactivity and potential therapeutic applications.
Biological Activities
Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives of imidazo[1,2-a]pyrazines can exhibit MIC values comparable to established antibiotics. For instance, certain derivatives have demonstrated MICs as low as 16 μg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Activity:
The compound has also been explored for its anticancer potential. Research highlights its ability to inhibit cancer cell growth in various human cell lines.
- Cell Line Studies: In vitro studies have indicated that some derivatives do not show significant cytotoxicity against cancer cell lines such as HeLa and MCF7 at concentrations up to 10 µg/mL . However, modifications in the chemical structure can enhance their efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
- Receptor Interaction: Its anticancer effects could involve modulation of signaling pathways through interactions with receptor tyrosine kinases or other cellular targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate to High | Low | Unique bromination pattern enhances reactivity |
| 3-Bromo-6-methylimidazo[1,2-a]pyrazine | Moderate | Moderate | Positional isomer with different reactivity |
| Imidazo[1,2-a]pyridine | Low | Moderate | Different ring structure affects biological profile |
Case Studies
Several studies illustrate the biological activity of this compound:
- Study on Antibacterial Properties: A recent investigation evaluated various imidazo[1,2-a]pyrazine derivatives for antibacterial efficacy using the microbroth dilution method. The results indicated that some compounds exhibited MIC values comparable to standard antibiotics like ampicillin .
- Anticancer Evaluation: Another study focused on the cytotoxic effects of modified imidazo[1,2-a]pyrazines against human cancer cell lines. While initial results showed low cytotoxicity at higher concentrations, structural modifications led to improved activity profiles .
Q & A
Basic: What are the standard synthetic routes for 6-bromo-3-methylimidazo[1,2-a]pyrazine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of α-halocarbonyl compounds with 2-aminopyrazine derivatives. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C under basic conditions (NaHCO₃) yields the target compound with ~45% efficiency . Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to 2-propanol.
- Catalysis : Transition-metal catalysts (e.g., CuI) can accelerate cyclization.
- Purification : Column chromatography with gradient elution (e.g., 0→5% MeOH/EA) improves purity .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- NMR : NMR reveals aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5 ppm). NMR confirms sp² carbons (δ 120–150 ppm) and bromine-coupled carbons (δ ~95 ppm) .
- X-ray crystallography : Monoclinic crystal system (space group ) with unit cell parameters . Dihedral angles between aromatic systems (e.g., 16.2°) confirm regiochemistry .
Basic: How can impurities in this compound be identified and removed during purification?
Methodological Answer:
Advanced: How does regioselectivity in bromination of imidazo[1,2-a]pyrazines affect the synthesis of 6-bromo-3-methyl derivatives?
Methodological Answer:
Bromination at position 6 is influenced by:
- Electronic effects : Electron-rich positions (e.g., para to methyl groups) are more reactive.
- Steric hindrance : Methyl groups at position 3 direct bromination to position 6 due to reduced steric clash .
- Reaction conditions : Use of N-bromosuccinimide (NBS) in DMF at 0°C favors mono-bromination, while excess Br₂ at RT leads to di/tri-substitution .
Advanced: How can contradictory data on bromination positions in imidazo[1,2-a]pyrazines be resolved experimentally?
Methodological Answer:
Contradictions arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Resolution strategies include:
Time-course studies : Monitor reaction intermediates via LC-MS at 10-minute intervals.
DFT calculations : Compare energy barriers for bromination at positions 3, 6, and 8 .
Isotopic labeling : Use -labeled substrates to track substituent effects via NMR .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Challenges :
- Polymorphism : Multiple crystal forms due to flexible pyridine-imidazopyrazine dihedral angles.
- Solvent inclusion : Ethanol/dichloroethane mixtures reduce lattice defects .
Solutions : - Slow evaporation : Crystallize from a 1:1 ethanol/dichloroethane solution over 72 hours.
- Seeding : Introduce microcrystals of the desired polymorph to control nucleation .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-deficient sites (e.g., C6-Br for Suzuki-Miyaura coupling).
- NBO analysis : Quantify charge distribution; bromine at C6 has a natural charge of −0.32 e, favoring oxidative addition with Pd(0) .
- Transition-state modeling : Predict activation energies for competing pathways (e.g., C6 vs. C8 substitution) .
Basic: What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
Advanced: How does steric and electronic modulation at position 3 influence the biological activity of imidazo[1,2-a]pyrazines?
Methodological Answer:
- Steric effects : A 3-methyl group enhances metabolic stability by blocking cytochrome P450 oxidation.
- Electronic effects : Electron-donating groups (e.g., −CH₃) increase π-stacking with DNA/RNA, as shown in docking studies with topoisomerase II .
- Case study : 3-Methyl analogs show 10× higher IC₅₀ in kinase inhibition assays compared to 3-H derivatives .
Advanced: What analytical techniques resolve overlapping signals in the NMR spectra of halogenated imidazo[1,2-a]pyrazines?
Methodological Answer:
- 2D NMR : HSQC and HMBC correlate - couplings to distinguish C6-Br (δC ~95 ppm) from C8-H (δH ~8.2 ppm) .
- DOSY : Differentiate aggregates (e.g., dimer vs. monomer) in solution by diffusion coefficients.
- Variable-temperature NMR : Heating to 50°C reduces spin-spin coupling complexity in aromatic regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
